molecular formula C11H12Cl3N B1667123 Amitifadine hydrochloride CAS No. 410074-74-7

Amitifadine hydrochloride

货号: B1667123
CAS 编号: 410074-74-7
分子量: 264.6 g/mol
InChI 键: KAGBHVBIOJBGBD-NINOIYOQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿米替法定盐酸盐是一种小分子药物,作为三重再摄取抑制剂,靶向多巴胺、去甲肾上腺素和血清素转运蛋白。它最初由 Euthymics Bioscience, Inc. 开发 并已被研究用于治疗重度抑郁症和慢性疼痛 .

准备方法

合成路线和反应条件: 阿米替法定盐酸盐的合成涉及形成具有二氯苯基的双环结构。关键步骤包括:

  • 形成氮杂双环己烷核心。
  • 通过取代反应引入二氯苯基。
  • 纯化并转化为盐酸盐。

工业生产方法: 工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

化学反应分析

反应类型: 阿米替法定盐酸盐会发生多种化学反应,包括:

    氧化: 它可以在特定条件下被氧化以形成各种代谢物。

    还原: 还原反应可以改变其官能团。

    取代: 二氯苯基可以与不同的试剂发生取代反应。

常用试剂和条件:

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    取代试剂: 卤化剂、亲核试剂。

主要产品: 这些反应形成的主要产物包括各种氧化和还原代谢物,以及具有改变药理特性的取代衍生物 .

科学研究应用

Amitifadine hydrochloride is a triple reuptake inhibitor (TRI) that inhibits the reuptake of serotonin, norepinephrine, and dopamine . It has been investigated for various applications, primarily in treating depression and pain-related disorders .

Chemical Properties and Mechanism of Action: Amitifadine, also known as EB-1010 or DOV 21,947, has a higher potency for inhibiting serotonin reuptake relative to norepinephrine and dopamine . Specifically, it has a potency ratio of approximately 1:2:8 for serotonin, norepinephrine, and dopamine uptake inhibition, respectively . In vivo microdialysis studies have shown that amitifadine increases extracellular concentrations of these three monoamines while reducing concentrations of their metabolites .

Clinical Development and Trials: Amitifadine has undergone clinical development as an antidepressant and has demonstrated efficacy and tolerability in a randomized, placebo-controlled clinical trial involving patients with major depressive disorder .

Major Depressive Disorder (MDD)

Amitifadine has been evaluated for its efficacy in treating major depressive disorder . A 6-week, multicenter, randomized, double-blind, placebo-controlled study assessed amitifadine in 63 patients with major depressive disorder .

Study Design: Eligible patients had a score of ≥ 22 on the 17-item Hamilton Depression Rating Scale (HAMD-17) at baseline and were randomized to either amitifadine (25 mg twice daily (BID) for 2 weeks, then 50 mg BID for 4 weeks) or placebo .

Results: At the end of the 6-week treatment, the amitifadine group showed a statistically significant superiority compared to the placebo group in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score, with estimated least squares mean change from baseline (mixed-model repeated measures [MMRM]) of 18.2 vs. 22.0 (p = 0.028) . The overall statistical effect size was -0.601 (Cohen's d) . Amitifadine also showed statistically significant superiority to placebo (p = 0.03) for the Clinical Global Impression of Change - Improvement . An anhedonia factor score, grouping MADRS items 1, 2, 6, 7, and 8, showed a statistically significant difference in favor of amitifadine compared to placebo (p = 0.049) . No significant differences were observed between the treatment groups in Derogatis Interview for Sexual Functioning - Self Report (DISF-SR) scores . The drug was well-tolerated, with two patients from each group discontinuing early due to adverse events, and no serious adverse events reported .

Anhedonia: The study demonstrated that amitifadine could attenuate symptoms of anhedonia, which is the inability to feel pleasure .

Pain-Related Behavioral Depression

Amitifadine's effects on pain-related behavioral depression have also been investigated . A study compared the effects of amitifadine on IP acid-induced depression of nucleus accumbens (NAc) dopamine (DA) and intracranial self-stimulation (ICSS), as well as IP acid-stimulated stretching in male Sprague-Dawley rats . Amitifadine blocked IP acid-induced depression of both NAc DA and ICSS, and IP acid-stimulated stretching . In the absence of a noxious stimulus, amitifadine increased NAc levels of DA and serotonin, and produced significant but weak abuse-related ICSS facilitation . Amitifadine was more potent in blocking IP acid-induced depression of ICSS than in facilitating control ICSS . These findings suggest that amitifadine and related monoamine uptake inhibitors could be considered as candidate analgesics for treating pain-related behavioral depression .

Other Potential Applications

Amitifadine has been explored, though discontinued, for the treatment of obesity and is under preclinical development for alcoholism, opioid-related disorders, pain, smoking withdrawal, and substance-related disorders . Additionally, it is considered for the treatment of anxiety, panic disorder, post-traumatic stress disorder, obsessive-compulsive disorder, schizophrenia and allied disorders, addiction, tic disorders, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, chronic pain states, and Alzheimer's disease and other cognitive impairing conditions .

Table: Amitifadine Clinical Trial Results

Outcome MeasureAmitifadinePlaceboP-value
MADRS Total Score Change from Baseline18.222.00.028
Clinical Global Impression of Change - ImprovementStatistically Superior-0.03
Anhedonia Factor ScoreStatistically Significant Difference-0.049

作用机制

阿米替法定盐酸盐通过抑制三种关键神经递质:血清素、去甲肾上腺素和多巴胺的再摄取来发挥其作用。这种抑制增加了突触间隙中这些神经递质的水平,增强了它们的信号传导并产生抗抑郁和镇痛作用。 分子靶标包括血清素转运蛋白、去甲肾上腺素转运蛋白和多巴胺转运蛋白 .

类似化合物:

    双西法定: 另一种具有类似药理特性的三重再摄取抑制剂。

    西那法定: 一种具有类似作用机制但化学结构不同的化合物。

    DOV-216,303: 阿米替法定的对映异构体,具有可比的效果。

独特性: 阿米替法定盐酸盐的独特之处在于它平衡地抑制了血清素、去甲肾上腺素和多巴胺的再摄取,这可能导致更良好的副作用谱,并在治疗某些疾病方面比其他类似化合物更有效 .

相似化合物的比较

    Bicifadine: Another triple reuptake inhibitor with similar pharmacological properties.

    Centanafadine: A compound with a similar mechanism of action but different chemical structure.

    DOV-216,303: An enantiomer of Amitifadine with comparable effects.

Uniqueness: Amitifadine Hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, which may result in a more favorable side effect profile and greater efficacy in treating certain conditions compared to other similar compounds .

生物活性

Amitifadine hydrochloride, a novel serotonin-preferring triple reuptake inhibitor (TRI), has garnered attention for its potential as an antidepressant. This compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with varying potencies, demonstrating significant biological activity in both preclinical and clinical studies.

Amitifadine operates primarily by blocking the reuptake of the three key neurotransmitters associated with mood regulation:

  • Serotonin : Most potent inhibition.
  • Norepinephrine : Moderate potency.
  • Dopamine : Least potent.

This unique mechanism positions amitifadine as a promising candidate for treating major depressive disorder (MDD) and other mood-related conditions. It has been shown to increase extracellular concentrations of these neurotransmitters in various brain regions without causing hyperactivity, which is often a side effect of other stimulants .

Preclinical Studies

Preclinical research has demonstrated that amitifadine exhibits antidepressant-like effects in animal models. Notable findings include:

  • Forced Swim Test : Amitifadine significantly reduced immobility time, indicating reduced anhedonia in rats at doses as low as 5 mg/kg .
  • Tail Suspension Test : Similar results were observed, supporting its antidepressant potential .

The compound also showed efficacy in reducing nicotine self-administration in rats, suggesting potential applications in addiction treatment .

Clinical Trials

Amitifadine has undergone several clinical trials to assess its efficacy and safety profile:

  • Phase II Trials : Initial studies indicated significant improvements in depression scores compared to placebo, particularly in symptoms related to anhedonia. For instance, the Montgomery-Åsberg Depression Rating Scale (MADRS) scores improved significantly with amitifadine treatment versus placebo, with an effect size of -0.601 .
  • Tolerability : Amitifadine demonstrated a favorable tolerability profile, comparable to placebo, with no significant increases in sexual side effects or weight gain .

Efficacy Data Summary

Study TypeEndpointAmitifadine ResultsPlacebo Results
Phase II TrialMADRS Score Change18.2 (p = 0.028)22.0
Phase II TrialClinical Global Impression - ImprovementStatistically significant (p = 0.03)Not specified
Preclinical StudyForced Swim Test Immobility TimeSignificant reduction at 5 mg/kgNot applicable

Case Studies and Observations

A case study involving patients with severe MDD highlighted amitifadine's ability to alleviate depressive symptoms effectively while maintaining a good safety profile. Patients reported improvements in mood and functionality without the common side effects associated with traditional antidepressants .

属性

IUPAC Name

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGBHVBIOJBGBD-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006647
Record name 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410074-74-7, 86215-36-3
Record name Amitifadine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410074-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DOV-216303
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIFADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The dopamine uptake transporter binding assay was performed according to the methods described in Madras et al., 1989, Mol. Pharmacol. 36(4):518–524 and Javitch et al., 1984, Mol. Pharmacol. 26(1):35–44. The receptor source was guinea pig striatal membranes; the radioligand was [3H]WIN 35,428 (DuPont-NEN, Boston, Mass.) (60–87 Ci/mmol) at a final ligand concentration of 2.0 nM; the non-specific determinant 1 μM 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-[3-phenylpropyl]piperazine dihydrochloride (“GBR 12909”), a high-affinity dopamine uptake inhibitor; reference compound was also GBR 12909. (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl was obtained according to the method of Example 5, above. Reactions were carried out in 50 mM TRIS-HCl (pH 7.4), containing 120 mM NaCl and at 0° C. to 4° C. for two hours. The reaction was terminated by rapid vacuum filtration onto glass fiber filters. Radioactivity trapped in the filters was determined and compared to control values in order to ascertain the interactions of the test compound with the dopamine uptake site. The data are reported in Table 1 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
final ligand
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amitifadine hydrochloride
Reactant of Route 2
Amitifadine hydrochloride
Reactant of Route 3
Amitifadine hydrochloride
Reactant of Route 4
Amitifadine hydrochloride
Reactant of Route 5
Amitifadine hydrochloride
Reactant of Route 6
Amitifadine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。